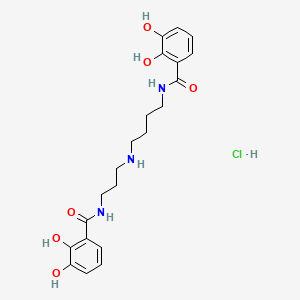
Isonicotinamide, thio-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinamide, thio-, 1-oxide typically involves the reaction of isonicotinamide with sulfur-containing reagents. One common method is the reaction of isonicotinamide with Lawesson’s reagent, which is a well-known thionation reagent. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding amide.
Substitution: The thioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isonicotinamide.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
Isonicotinamide, thio-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: The parent compound without the thio group.
Thioacetamide: A simpler thioamide with similar chemical properties.
Thiosemicarbazide: Another thioamide with different biological activities
Uniqueness
Isonicotinamide, thio-, 1-oxide is unique due to the presence of both the isonicotinamide and thioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the parent compounds or other similar thioamides .
Propriétés
Numéro CAS |
63919-16-4 |
|---|---|
Formule moléculaire |
C6H6N2OS |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
1-oxidopyridin-1-ium-4-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10) |
Clé InChI |
QXWRJQUCWGFCGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C(=S)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)



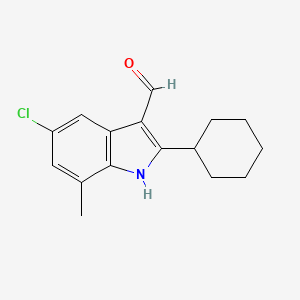
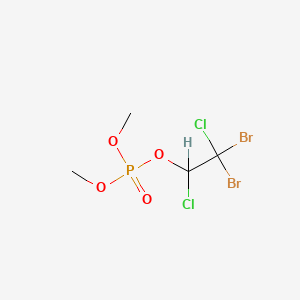
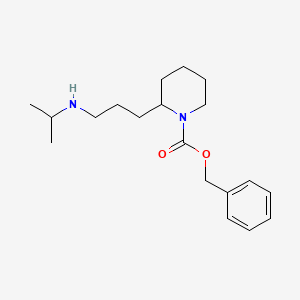

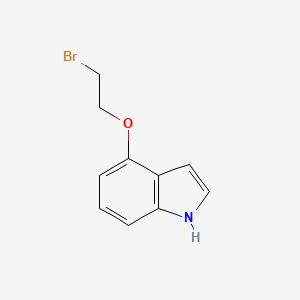
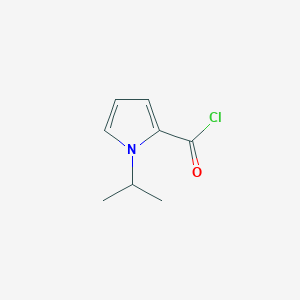


![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
